molecular formula C8H12N2 B8736987 1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

Cat. No. B8736987
M. Wt: 136.19 g/mol
InChI Key: CZTLCALRAFSULT-UHFFFAOYSA-N
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Patent
US06943184B2

Procedure details

A mixture containing a drop of trimethylsilyl chloride and 67.8 g of [(1-ethoxycyclopropyl)oxy]trimethylsilane in 65 ml of methanol is added to 62.6 g of pyrrolidine hydrochloride and 28.7 g of potassium cyanide dissolved in 260 ml of methanol. After stirring for 20 minutes at 20° C., and then for 20 hours at 50° C., the reaction mixture is concentrated to dryness, taken up in dichloromethane, filtered and concentrated to dryness again. The residue is chromatographed over silica gel (CH2Cl2) allowing the desired product to be isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67.8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.C(O[C:9]1(O[Si](C)(C)C)[CH2:11][CH2:10]1)C.Cl.[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1.[C-:23]#[N:24].[K+]>CO>[N:18]1([C:9]2([C:23]#[N:24])[CH2:10][CH2:11]2)[CH2:22][CH2:21][CH2:20][CH2:19]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
67.8 g
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
62.6 g
Type
reactant
Smiles
Cl.N1CCCC1
Name
Quantity
28.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
260 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 20 hours at 50° C.
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness again
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed over silica gel (CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
N1(CCCC1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.